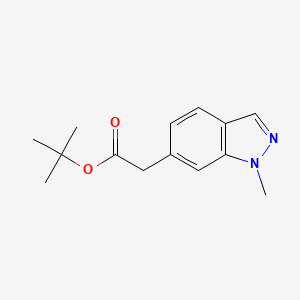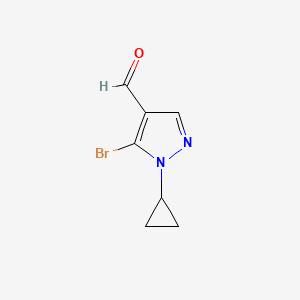
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is a chemical compound that features a piperidine ring bonded to a 1,3-benzodioxole moiety via a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine typically involves the reaction of 1,3-benzodioxole with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form piperidine derivatives
Substitution: Nucleophilic substitution reactions on the benzodioxole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted benzodioxole compounds.
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biological targets
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A piperidine alkaloid found in black pepper with similar structural features
1-(1,3-Benzodioxol-5-yl)piperazine: A compound with a similar benzodioxole moiety but different ring structure
4-(1,3-Benzodioxol-5-ylmethyl)piperidine: A closely related compound with a methyl group instead of a methoxy group
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is unique due to its specific combination of the benzodioxole and piperidine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-ylmethoxy)piperidine |
InChI |
InChI=1S/C13H17NO3/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11/h1-2,7,11,14H,3-6,8-9H2 |
Clé InChI |
YHJWHJFQTOSDDD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)

![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)


![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)





